1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol
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Overview
Description
1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol is a complex organic compound that features a dichlorophenyl group, a thiophene ring, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol typically involves multiple steps, starting with the preparation of the dichlorophenyl and thiophene intermediates. These intermediates are then coupled through a series of reactions, including alkylation and substitution reactions, under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dichlorophenyl and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Shares the dichlorophenyl group and has similar biological activities.
2-(2,4-Dichlorophenyl)-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine: Contains a dichlorophenyl group and is used in medicinal chemistry.
Uniqueness
1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol is unique due to its combination of a dichlorophenyl group, a thiophene ring, and a propanol backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO2S/c1-19(8-12-4-5-13(17)7-16(12)18)9-14(20)10-21-11-15-3-2-6-22-15/h2-7,14,20H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZYMTXFQCSEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)Cl)Cl)CC(COCC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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